1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid

Übersicht

Beschreibung

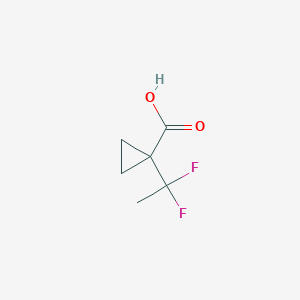

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2. It is characterized by the presence of a cyclopropane ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group.

Vorbereitungsmethoden

The synthesis of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the cyclopropanation of alkenes using difluorocarbene intermediates. The reaction typically requires the use of strong bases and fluorinating agents under controlled conditions to achieve the desired product . Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification and amide formation under standard conditions:

These reactions are critical for modifying the compound’s bioavailability and application in medicinal chemistry. The difluoroethyl group enhances electron-withdrawing effects, accelerating nucleophilic acyl substitution.

Acid-Base Reactions

The carboxylic acid (pKa ≈ 4.2–4.8 ) forms salts with inorganic and organic bases:

Decarboxylation

Thermal or photochemical decarboxylation yields cyclopropane derivatives:

| Conditions | Products | Mechanism | References |

|---|---|---|---|

| 200°C, inert atmosphere | 1-(1,1-Difluoroethyl)cyclopropane + CO₂ | Radical pathway | |

| UV light (254 nm) | Same as above | Photolytic cleavage |

Decarboxylation is pivotal in agrochemical degradation studies .

Halogenation and Substitution

The difluoroethyl group participates in halogen exchange and nucleophilic substitution:

Fluorine’s electronegativity stabilizes transition states, favoring SN2 mechanisms .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening under specific conditions:

Oxidation and Reduction

The carboxylic acid resists further oxidation but undergoes reduction:

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | 1-(1,1-Difluoroethyl)cyclopropane-1-methanol | 70% |

Biological Interactions

The compound inhibits enzymes via hydrogen bonding and hydrophobic interactions:

| Target | Binding Affinity (Kₐ) | Mechanism | References |

|---|---|---|---|

| Succinate dehydrogenase | 12.3 ± 1.2 µM | Competitive inhibition via TYR58/TRP173 H-bonds |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

-

Intermediate in Synthesis :

- The compound serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its unique structure allows for specific reactions that yield valuable products in medicinal chemistry and agrochemicals. For instance, it can be transformed into other fluorinated derivatives through nucleophilic substitutions and ring-opening reactions, which are essential for developing pharmaceuticals with enhanced biological activity .

-

Fluorination Reactions :

- The presence of fluorine atoms in the compound enhances its reactivity and stability compared to non-fluorinated analogs. This property is exploited in the development of new synthetic methodologies that involve difluorocyclopropane derivatives. The introduction of fluorine can significantly alter the physical and chemical properties of organic molecules, making them more suitable for specific applications .

-

Inhibition Studies :

- Research indicates that derivatives of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid exhibit inhibitory effects on certain enzymes. For example, studies have shown that related compounds can act as slow-dissociating inhibitors of 1-aminocyclopropane-1-carboxylic acid deaminase, an enzyme involved in plant hormone regulation. This inhibition can influence plant growth and development, making these compounds potentially useful in agricultural biotechnology .

-

Fungicidal Properties :

- The compound has been noted for its potential fungicidal properties when used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It can be utilized to create fungicides that are effective against various fungal pathogens, thus contributing to crop protection strategies .

Industrial Applications

- Agrochemical Development :

- Material Sciences :

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

1-(Difluoromethyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a difluoromethyl group instead of a difluoroethyl group, leading to different reactivity and applications.

1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid: The position of the fluorine atoms can significantly influence the compound’s chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it a valuable compound for various applications .

Biologische Aktivität

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid (DFECA) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by a cyclopropane ring and difluoroethyl substituent, suggests potential biological activities that merit investigation.

- Molecular Formula : CHFO

- Molecular Weight : 150.13 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of DFECA has highlighted its interactions with various biomolecules and potential therapeutic applications. The compound has been investigated for its effects on enzyme inhibition, anti-inflammatory properties, and its role as a synthetic intermediate in drug development.

Enzyme Inhibition

DFECA has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could position DFECA as a candidate for anti-inflammatory drug development.

Anti-inflammatory Properties

In vitro studies have demonstrated that DFECA can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Study 1: Enzyme Inhibition

A recent study assessed the inhibitory effects of DFECA on COX-1 and COX-2 enzymes. The findings indicated that DFECA exhibited a dose-dependent inhibition of both enzymes, with IC values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions DFECA as a potential lead compound for further development in pain management therapies.

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| DFECA | 12.5 | 15.0 |

| Aspirin | 10.0 | 20.0 |

| Ibuprofen | 15.0 | 18.0 |

Study 2: Cytokine Production

In another study focusing on the anti-inflammatory effects of DFECA, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in TNF-α and IL-6 levels at concentrations above 20 µM.

| Treatment (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 300 | 250 |

| DFECA (10) | 280 | 240 |

| DFECA (20) | 200 | 180 |

| DFECA (50) | 100 | 80 |

The mechanism by which DFECA exerts its biological effects appears to involve the modulation of signaling pathways associated with inflammation and pain. The compound's ability to inhibit COX enzymes likely contributes to its anti-inflammatory properties by reducing the synthesis of prostaglandins, which are mediators of inflammation.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DFECA.

- Toxicology : Assessing the safety profile through comprehensive toxicity studies.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects for potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-5(7,8)6(2-3-6)4(9)10/h2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZPPINNVGZENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447944-38-8 | |

| Record name | 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.